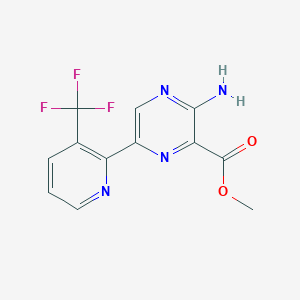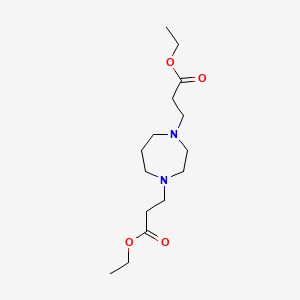
2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride is a synthetic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the azetidinyl intermediate: This step involves the cyclization of a suitable precursor to form the azetidinyl ring.
Introduction of the piperidinyl group: The piperidinyl group is introduced through a nucleophilic substitution reaction.
Addition of the trifluoromethyl group: The trifluoromethyl group is added using a trifluoromethylating agent under controlled conditions.
Hydrolysis and purification: The final compound is obtained through hydrolysis and purification steps, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The hydroxy and piperidinyl groups may contribute to hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: This compound shares the trifluoromethyl and piperidinyl groups but lacks the azetidinyl and hydroxy groups.
2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride: Similar in structure but with different positioning of the piperidinyl group.
Uniqueness
2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the azetidinyl ring and the hydroxy group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
特性
分子式 |
C10H16ClF3N2O2 |
|---|---|
分子量 |
288.69 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H15F3N2O2.ClH/c11-10(12,13)8(16)15-5-9(17,6-15)7-3-1-2-4-14-7;/h7,14,17H,1-6H2;1H |
InChIキー |
GHQOVCBLLTZFFG-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C(F)(F)F)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11835533.png)


![2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid](/img/structure/B11835550.png)




![Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate](/img/structure/B11835565.png)


![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]-](/img/structure/B11835587.png)
